![molecular formula C27H45NaO4S B015074 Sodium cholesteryl sulfate CAS No. 2864-50-8](/img/structure/B15074.png)
Sodium cholesteryl sulfate
Overview
Description
Sodium Cholesteryl Sulfate, also known as Cholesteryl sulfate sodium, is an important regulatory molecule . It is a component of cell membranes where it has a stabilizing role and protects erythrocytes from osmotic lysis and regulates sperm capacitation . It is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils .
Molecular Structure Analysis
The molecular formula of Sodium Cholesteryl Sulfate is C27H45NaO4S . The average mass is 488.699 Da and the monoisotopic mass is 488.293640 Da .Physical And Chemical Properties Analysis
Sodium Cholesteryl Sulfate is a white to off-white powder . Its melting point is between 178-180°C .Scientific Research Applications
Source of Cholesterol in Growth Medium
Sodium cholesteryl sulfate is used as a source of cholesterol in the preparation of Edgar’s growth medium, which is used for embryology experiments .
Standard for Lipid Separation
It is used as a standard for the separation of human stratum corneum lipids by thin layer chromatography . This helps in the study of lipid profiles in various skin conditions.
Sperm Maturation
Cholesteryl sulfate is a natural constituent of human spermatozoa and plays a major role in the maturation of sperms . It could also be involved in the capacitation of sperms and enables ovum penetration .
Inhibition of Acrosin
Low concentrations of cholesteryl sulfate inhibit acrosin, the proteinase present in sperm acrosome that facilitates ovum penetration . This could have implications in the study of fertility and conception.
Study of Cellular Membrane Properties
This synthetic formulation of Sodium cholesteryl sulfate can be used to form nonconventional liposomes in order to study cellular membrane properties .
Role in Keratinocyte Differentiation
Cholesterol sulfate plays a role in keratinocyte differentiation and development of the epidermal barrier . This has implications in the study of skin health and disorders.
Mechanism of Action
Target of Action
Sodium cholesteryl sulfate, also known as cholesterol sulfate, is a natural constituent of human spermatozoa . It primarily targets protein kinase C (PKC) iso-enzymes , especially the ε, η, and ζ isoforms . It also interacts with the Nuclear receptor ROR-alpha . These targets play crucial roles in various cellular processes, including cell signaling, differentiation, and proliferation .
Mode of Action
Sodium cholesteryl sulfate interacts with its targets to regulate various cellular functions. For instance, it activates multiple PKC iso-enzymes, which are involved in controlling the function of other proteins through phosphorylation .
Biochemical Pathways
Sodium cholesteryl sulfate is involved in several biochemical pathways. It plays a role in the regulation of brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves . Furthermore, it contributes to lysosomal cholesterol export , which is crucial for maintaining cellular cholesterol homeostasis.
Pharmacokinetics
Studies on similar compounds suggest that it may have a large volume of distribution and a slow clearance rate . These properties could potentially impact the compound’s bioavailability and its overall pharmacological effects.
Result of Action
Sodium cholesteryl sulfate has several molecular and cellular effects. It plays a major role in the maturation of spermatozoa and could be involved in the capacitation of sperms, enabling ovum penetration . Low concentrations of sodium cholesteryl sulfate inhibit acrosin, a proteinase present in the sperm acrosome that facilitates ovum penetration .
Action Environment
The action of sodium cholesteryl sulfate can be influenced by various environmental factors. For instance, its function in sperm maturation and capacitation is likely to be influenced by the specific conditions within the male reproductive tract . .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Sodium Cholesteryl Sulfate . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-KPNWGBFJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951301 | |
Record name | Sodium cholest-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium cholesteryl sulfate | |
CAS RN |
2864-50-8 | |
Record name | Sodium cholesteryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium cholest-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CHOLESTERYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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